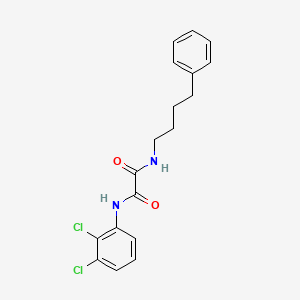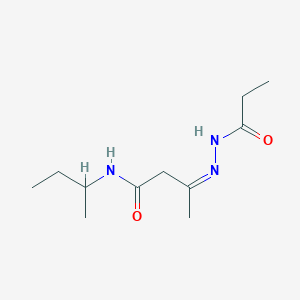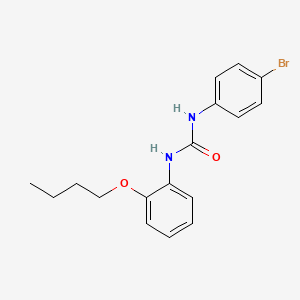![molecular formula C8H12N8O2 B11555224 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde](/img/structure/B11555224.png)
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[73003,7]dodeca-4,11-diene-2,8-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde typically involves multiple steps, starting from simpler precursors. The synthetic routes often include cyclization reactions, amination, and aldehyde formation under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,4′-Diamino-2,2′-stilbenedisulfonic acid
- 4,5-Diamino-2,6-dimercaptopyrimidine
- 2,4-Diamino-6-(hydroxymethyl)pteridine These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C8H12N8O2 |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde |
InChI |
InChI=1S/C8H12N8O2/c9-7-11-3-5(13-7)16(2-18)6-4(15(3)1-17)12-8(10)14-6/h1-6H,(H3,9,11,13)(H3,10,12,14) |
Clave InChI |
OFGLNUOVGCXFOI-UHFFFAOYSA-N |
SMILES canónico |
C(=O)N1C2C(N=C(N2)N)N(C3C1NC(=N3)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11555150.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)
![(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11555152.png)

![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)
![2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B11555186.png)
![2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555191.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)
![N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B11555197.png)


![N-(4-bromophenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11555218.png)
